Product packaging for Inosine-15N4(Cat. No.:)

Inosine-15N4

Cat. No.: B12387355
M. Wt: 272.20 g/mol
InChI Key: UGQMRVRMYYASKQ-SHKQESLVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Inosine-15N4 is a useful research compound. Its molecular formula is C10H12N4O5 and its molecular weight is 272.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N4O5 B12387355 Inosine-15N4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N4O5

Molecular Weight

272.20 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1/i11+1,12+1,13+1,14+1

InChI Key

UGQMRVRMYYASKQ-SHKQESLVSA-N

Isomeric SMILES

C1=[15N]C2=C(C(=O)[15NH]1)[15N]=C[15N]2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

Foundational & Exploratory

Inosine-15N4: A Technical Guide to its Physical and Chemical Properties for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical properties of Inosine-15N4, a stable isotope-labeled derivative of the naturally occurring purine nucleoside, inosine. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies. This compound serves as a valuable tool in a variety of research applications, including metabolic flux analysis, and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Core Physical and Chemical Properties

This compound is a white to off-white solid.[1] Its fundamental properties are summarized in the table below. The data for the unlabeled inosine melting point is provided as a reference, as the isotopic labeling is not expected to significantly alter this physical property.

PropertyValueReference
Molecular Formula C₁₀H₁₂¹⁵N₄O₅[2]
Molecular Weight 272.20 g/mol [3]
CAS Number 204634-01-5[4]
Appearance White to off-white solid[1]
Melting Point ~218 °C (decomposes) (unlabeled)
Solubility 10 mg/mL in water (with ultrasonic and warming)
Chemical Purity ≥95% - 98%

Spectroscopic Data

The introduction of four ¹⁵N atoms into the purine ring of inosine provides a unique spectroscopic signature, making it an ideal tracer and internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum of this compound is expected to be very similar to that of unlabeled inosine. The key difference will be the presence of additional splitting (coupling) of the proton signals adjacent to the ¹⁵N-labeled nitrogen atoms.

  • ¹³C NMR: Similar to the ¹H NMR, the ¹³C NMR spectrum will closely resemble that of unlabeled inosine, with the carbon signals of the purine ring showing coupling to the adjacent ¹⁵N atoms.

  • ¹⁵N NMR: The ¹⁵N NMR spectrum will show distinct resonances for the four nitrogen atoms in the purine ring, providing valuable information about the electronic environment of each nitrogen.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M+) that is 4 mass units higher than that of unlabeled inosine, reflecting the incorporation of the four ¹⁵N isotopes. This distinct mass shift allows for its unambiguous detection and quantification in complex biological matrices.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C=O, C-N, and O-H stretching and bending vibrations. The isotopic labeling may cause slight shifts in the vibrational frequencies of the bonds involving the nitrogen atoms.

Experimental Protocols

Detailed experimental protocols are crucial for the effective use of this compound. The following are representative methodologies for key analytical techniques.

Melting Point Determination

A standard capillary melting point apparatus can be used to determine the melting point of this compound.

Protocol:

  • A small, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for characterizing the structure and purity of this compound.

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) Protocol:

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of approximately 5-10 mM.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

    • Tune and match the probe for both ¹H and ¹⁵N frequencies.

  • Data Acquisition:

    • Acquire a standard 2D ¹H-¹⁵N HSQC experiment.

    • Typical parameters include a spectral width of ~12 ppm for the ¹H dimension and ~40 ppm for the ¹⁵N dimension, centered around the expected chemical shifts.

    • The number of scans and increments in the indirect dimension should be optimized to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the 2D data using appropriate software to obtain the correlated spectrum showing ¹H-¹⁵N correlations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of this compound.

Protocol:

  • Chromatographic Separation:

    • Use a reversed-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • The flow rate is typically set to 0.2-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Perform Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the protonated molecule [M+H]⁺ of this compound. The product ions will be specific fragments generated by collision-induced dissociation (CID).

  • Quantification: Create a calibration curve using known concentrations of this compound to quantify its amount in unknown samples.

Signaling Pathways and Biological Relevance

Inosine, and by extension this compound as a tracer, plays a significant role in several key biological pathways.

Purine Metabolism

Inosine is a central intermediate in the purine metabolism pathway. It is formed from the deamination of adenosine or from the dephosphorylation of inosine monophosphate (IMP). It can then be further metabolized to hypoxanthine and subsequently to uric acid. The use of this compound allows researchers to trace the flow of nitrogen through these metabolic routes.

Purine_Metabolism Adenosine Adenosine Inosine Inosine Adenosine->Inosine Adenosine deaminase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase IMP Inosine Monophosphate IMP->Inosine 5'-Nucleotidase Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase

Figure 1. Simplified pathway of inosine metabolism.
Immunomodulation and A₂A Receptor Signaling

Inosine has been shown to exert immunomodulatory effects, in part, through its interaction with the adenosine A₂A receptor. Activation of the A₂A receptor can lead to an increase in intracellular cyclic AMP (cAMP), which in turn modulates the activity of protein kinase A (PKA) and influences downstream inflammatory responses.

A2A_Signaling Inosine Inosine A2A_Receptor A₂A Receptor Inosine->A2A_Receptor G_Protein Gs Protein A2A_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Modulation of Inflammatory Response PKA->Response

Figure 2. Inosine's role in A₂A receptor signaling.
Experimental Workflow for Metabolic Labeling Studies

This compound is an excellent tool for tracing the metabolic fate of inosine in cellular systems. A typical experimental workflow is outlined below.

Metabolic_Labeling_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis Start Seed Cells Incubate Incubate with This compound Start->Incubate Harvest Harvest Cells Incubate->Harvest Extract Extract Metabolites Harvest->Extract Analyze LC-MS/MS or NMR Analysis Extract->Analyze Data Data Interpretation Analyze->Data

Figure 3. Workflow for this compound metabolic labeling.

Storage and Stability

For optimal stability, this compound powder should be stored at -20°C for long-term use (up to 3 years) or at 4°C for shorter periods (up to 2 years). If prepared in a solvent, the solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Repeated freeze-thaw cycles should be avoided.

Conclusion

This compound is a versatile and powerful tool for researchers in various scientific disciplines. Its well-defined physical and chemical properties, coupled with its utility in advanced analytical techniques, make it an invaluable resource for elucidating the complexities of purine metabolism and related signaling pathways. This guide provides a foundational understanding to facilitate its effective application in research and development.

References

Methodological & Application

Application Notes and Protocols for Metabolic Flux Analysis of Purine Pathways Using Inosine-15N4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine metabolism is a critical cellular process that provides the necessary building blocks for DNA and RNA synthesis, cellular energy currency (ATP and GTP), and signaling molecules. Cells utilize two primary pathways for purine nucleotide biosynthesis: the de novo synthesis pathway and the salvage pathway. The de novo pathway synthesizes purines from simpler precursors, while the salvage pathway recycles pre-existing purine bases and nucleosides. In many cancer cells, there is a heightened reliance on the purine salvage pathway to sustain their rapid proliferation, making it an attractive target for therapeutic intervention.

Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantitatively assess the activity of metabolic pathways. Inosine-15N4 is a stable isotope-labeled nucleoside that serves as an excellent tracer for elucidating the flux through the purine salvage pathway. By tracking the incorporation of the 15N label from this compound into downstream purine metabolites, researchers can gain valuable insights into the dynamics of purine metabolism in various physiological and pathological states, including cancer.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in metabolic flux analysis of purine pathways, tailored for researchers in academia and the pharmaceutical industry.

Key Applications

  • Cancer Metabolism Research: Quantify the reliance of cancer cells on the purine salvage pathway for nucleotide synthesis, providing a basis for the development of targeted therapies.

  • Drug Development: Evaluate the efficacy of drugs that target purine metabolism by measuring their impact on metabolic fluxes.

  • Immunology: Investigate the role of purine metabolism in immune cell activation and function.

  • Neurobiology: Study the contribution of purine salvage to nucleotide pools in neuronal cells.

Signaling Pathways and Experimental Workflow

To visualize the core concepts, the following diagrams illustrate the purine metabolism pathways and a typical experimental workflow for an this compound tracing experiment.

Validation & Comparative

Inosine-15N4 vs. Unlabeled Inosine: A Guide to Assessing Biological Equivalence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Inosine-15N4 and unlabeled inosine, focusing on their biological equivalence. For researchers utilizing stable isotope-labeled compounds, it is critical to ascertain that the isotopic label does not alter the biological activity of the molecule of interest. This guide summarizes the available data, provides detailed experimental protocols for assessing biological equivalence, and presents key signaling pathways involving inosine.

Executive Summary

Inosine is a naturally occurring purine nucleoside that plays a significant role in various physiological processes, including purine metabolism, immunomodulation, and neurotransmission.[1] this compound is a stable isotope-labeled version of inosine, where the four nitrogen atoms in the purine ring are replaced with the heavy isotope ¹⁵N. This labeling allows for the tracing of inosine and its metabolites in biological systems using techniques like mass spectrometry and NMR.

The fundamental assumption in metabolic tracing studies is that the labeled compound is biologically equivalent to its unlabeled counterpart. While direct comparative studies on the biological equivalence of this compound and unlabeled inosine are not extensively available in the public domain, the principles of stable isotope tracing and the low potential for kinetic isotope effects with ¹⁵N suggest that their biological activities are largely identical. However, it is crucial for researchers to empirically validate this assumption within their specific experimental context.

This guide outlines key in vitro assays to compare the biological effects of this compound and unlabeled inosine, focusing on cell viability, macrophage polarization, and T-cell activation.

Data Presentation: Comparative Biological Activities

While direct quantitative comparisons are limited in published literature, the following table summarizes expected outcomes based on the known functions of inosine and the principles of stable isotope labeling.

Biological ParameterUnlabeled InosineThis compound (Expected)Key Experimental Assay
Cell Viability No significant cytotoxicity at physiological concentrations.Expected to have no significant cytotoxicity.MTS Assay
Macrophage Polarization Promotes M1 macrophage polarization.Expected to promote M1 macrophage polarization similarly to unlabeled inosine.In vitro polarization followed by flow cytometry for CD86/CD206 markers.
T-Cell Activation Can serve as an alternative energy source for T-cells, promoting proliferation and effector functions.Expected to support T-cell activation and proliferation in a comparable manner.T-cell proliferation assay (e.g., CFSE dilution)
Metabolic Fate Metabolized to hypoxanthine, xanthine, and uric acid.[1][2][3]Traced through the same metabolic pathway, yielding ¹⁵N-labeled metabolites.HPLC or LC-MS analysis of metabolites.

Experimental Protocols

Cell Viability Assessment: MTS Assay

This protocol assesses the effect of inosine and its labeled counterpart on cell proliferation and viability.

Materials:

  • Cells of interest (e.g., RAW 264.7 macrophages)

  • Complete culture medium

  • 96-well plates

  • Unlabeled Inosine

  • This compound

  • MTS reagent

  • Phenazine methosulfate (PMS) solution

  • Microplate spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of unlabeled inosine and this compound in complete culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared inosine solutions (both unlabeled and labeled) at various concentrations. Include untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • At the end of the incubation period, add 20 µL of MTS reagent combined with PMS solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate spectrophotometer.[4]

  • Calculate cell viability as a percentage of the untreated control.

Macrophage Polarization Assay

This protocol determines the ability of unlabeled inosine and this compound to induce M1 macrophage polarization.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or RAW 264.7 cells

  • Complete RPMI-1640 medium

  • Recombinant mouse M-CSF

  • Unlabeled Inosine

  • This compound

  • LPS (Lipopolysaccharide) and IFN-γ (for M1 control)

  • IL-4 (for M2 control)

  • FACS buffer (PBS with 2% FBS)

  • Fluorescently labeled antibodies against CD86 (M1 marker) and CD206 (M2 marker)

  • Flow cytometer

Procedure:

  • Culture BMDMs with M-CSF for 7 days to differentiate into M0 macrophages.

  • Seed M0 macrophages in 6-well plates at a density of 1 x 10⁶ cells/well.

  • Treat the cells with:

    • Medium alone (M0 control)

    • LPS (100 ng/mL) and IFN-γ (20 ng/mL) (M1 positive control)

    • IL-4 (20 ng/mL) (M2 positive control)

    • Unlabeled Inosine (at various concentrations)

    • This compound (at the same concentrations as unlabeled inosine)

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Harvest the cells by gentle scraping.

  • Wash the cells with cold FACS buffer.

  • Stain the cells with fluorescently labeled anti-CD86 and anti-CD206 antibodies for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and analyze by flow cytometry to determine the percentage of CD86+ (M1) and CD206+ (M2) cells.

T-Cell Activation and Proliferation Assay

This protocol assesses the impact of inosine and its labeled analog on T-cell proliferation.

Materials:

  • Human or mouse peripheral blood mononuclear cells (PBMCs) or purified T-cells

  • Complete RPMI-1640 medium

  • Anti-CD3 and anti-CD28 antibodies

  • Unlabeled Inosine

  • This compound

  • CFSE (Carboxyfluorescein succinimidyl ester) staining solution

  • FACS buffer

  • Flow cytometer

Procedure:

  • Isolate PBMCs or purify T-cells from whole blood.

  • Label the cells with CFSE according to the manufacturer's protocol.

  • Seed the CFSE-labeled cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • Stimulate the cells with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.

  • Treat the cells with:

    • Medium alone (unstimulated control)

    • Stimulation antibodies alone (stimulated control)

    • Stimulation antibodies + Unlabeled Inosine (at various concentrations)

    • Stimulation antibodies + this compound (at the same concentrations as unlabeled inosine)

  • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Harvest the cells and wash with FACS buffer.

  • Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

Mandatory Visualization

Inosine Metabolic Pathway

Inosine_Metabolism Inosine Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase (PNP) Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase (XO) UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase (XO)

Caption: Metabolic conversion of inosine to uric acid.

Inosine Signaling via Adenosine A2A Receptor

Inosine_A2A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Inosine Inosine A2AR Adenosine A2A Receptor Inosine->A2AR AC Adenylyl Cyclase A2AR->AC Activates ERK ERK1/2 A2AR->ERK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK->CREB Phosphorylates Gene Gene Expression (e.g., anti-inflammatory) CREB->Gene Regulates

Caption: Inosine-mediated signaling through the A2A receptor.

Experimental Workflow for Biological Equivalence Assessment

workflow cluster_assays In Vitro Assays start Start: Prepare Inosine Solutions unlabeled Unlabeled Inosine start->unlabeled labeled This compound start->labeled viability Cell Viability (MTS Assay) unlabeled->viability polarization Macrophage Polarization (Flow Cytometry) unlabeled->polarization activation T-Cell Activation (CFSE Assay) unlabeled->activation labeled->viability labeled->polarization labeled->activation data_analysis Data Analysis and Comparison viability->data_analysis polarization->data_analysis activation->data_analysis conclusion Conclusion on Biological Equivalence data_analysis->conclusion

Caption: Workflow for comparing biological effects.

References

Isotope Effects of 15N Labeling on Inosine Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotopes, such as 15N, is a cornerstone of metabolic research, enabling the tracing of metabolic pathways and the quantification of flux. However, the introduction of a heavier isotope can alter the rate of enzymatic reactions, a phenomenon known as the kinetic isotope effect (KIE). Understanding these effects is critical for the accurate interpretation of data from metabolic labeling studies. This guide provides an objective comparison of the metabolic processing of 15N-labeled inosine versus its unlabeled counterpart, supported by available experimental data and detailed methodologies.

While direct and extensive quantitative data on the 15N kinetic isotope effect specifically on inosine metabolism is not abundant in published literature, we can draw parallels from studies on other isotopes and related enzymes to understand the potential impacts. The primary enzyme responsible for the initial catabolism of inosine is purine nucleoside phosphorylase (PNP), which catalyzes its phosphorolysis to hypoxanthine and ribose-1-phosphate.

Quantitative Data on Isotope Effects in Inosine Metabolism

Kinetic isotope effect studies have been conducted on E. coli purine nucleoside phosphorylase, a key enzyme in inosine metabolism. Although these studies primarily used deuterium (²H) as the isotopic label, the principles and findings offer valuable insights into how isotopic substitution can affect enzyme kinetics. The data reveals that the isotope effect is pH-dependent, suggesting changes in the rate-limiting step of the reaction mechanism.

Below is a summary of the kinetic deuterium isotope effects (kH/kD) on the Vmax/Km for the phosphorolysis of inosine catalyzed by E. coli purine nucleoside phosphorylase at various pH levels.

pHRatio of Vmax (pH x / pH 7.3)Observed Isotope Effect (kH/kD)
5.00.191.10
6.10.721.10
7.31.001.01
8.40.221.16
9.40.041.18

Data sourced from a study on kinetic alpha-deuterium isotope effects for Escherichia coli purine nucleoside phosphorylase-catalyzed phosphorolysis of inosine.[1]

These values suggest that at neutral pH, the cleavage of the C-N bond in inosine is not the rate-limiting step.[1] However, at more extreme pH values, this step becomes more rate-limiting, as indicated by the larger isotope effect.[1] While this data pertains to deuterium, a similar, though likely smaller, effect would be expected for 15N labeling at the nitrogen of the glycosidic bond.

Inosine Metabolic Pathway

Inosine is a central intermediate in purine metabolism. It can be formed from the deamination of adenosine or the dephosphorylation of inosine monophosphate (IMP). Its primary catabolic fate is conversion to hypoxanthine, which can then be salvaged back into nucleotides or further catabolized to uric acid.[2][3]

Inosine_Metabolism Adenosine Adenosine Inosine Inosine Adenosine->Inosine Adenosine Deaminase IMP Inosine Monophosphate (IMP) IMP->Inosine 5'-Nucleotidase GMP Guanosine Monophosphate (GMP) IMP->GMP AMP Adenosine Monophosphate (AMP) IMP->AMP Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase (PNP) Hypoxanthine->IMP HGPRT + PRPP Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase PRPP PRPP KIE_Workflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_calc Calculation S_unlabeled Unlabeled Inosine + ¹⁴C tracer Mix Mix Labeled and Unlabeled Substrates S_unlabeled->Mix S_labeled [α-²H]Inosine + ¹⁴C tracer S_labeled->Mix Enzyme Add PNP Enzyme and Phosphate Mix->Enzyme Incubate Incubate to Partial Completion Enzyme->Incubate Separate Separate Product (Hypoxanthine) from Substrate Incubate->Separate Quantify Quantify Isotope Ratios (²H/¹⁴C) in Product and Substrate Separate->Quantify Calculate Calculate kH/kD Quantify->Calculate BIE_vs_KIE cluster_bie Binding Isotope Effect (BIE) cluster_kie Intrinsic Kinetic Isotope Effect (KIE) E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) ES->E TS Transition State (E-S)‡ ES->TS k_cat bie_node Isotope effect on the equilibrium between E + S and ES EP Enzyme-Product Complex (EP) TS->EP kie_node Isotope effect on the rate of conversion of ES to the transition state

References

Benchmarking Isotope-Based Flux Analysis with Computational Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of metabolic research, understanding the intricate network of cellular fluxes is paramount for identifying therapeutic targets and engineering biological systems. This guide provides a comprehensive comparison between an experimental isotope-based metabolic flux analysis (MFA) and a computational modeling approach, Flux Balance Analysis (FBA).

For the experimental component, we will focus on a nitrogen-15 (¹⁵N)-based flux analysis, a powerful technique for tracing nitrogen pathways in cellular metabolism. While various ¹⁵N-labeled substrates can be used, such as the commercially available Inosine-¹⁵N₄, this guide will reference a well-documented study utilizing ¹⁵N-ammonium chloride to ensure the availability of public data for a clear comparison.[1][2] FBA, a constraint-based modeling approach, offers a computational alternative for predicting metabolic flux distributions.[3][4]

This guide is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits and methodologies of these two approaches.

Data Presentation: Experimental vs. Computational Fluxes

The central aim of both experimental ¹⁵N-MFA and computational FBA is to quantify the rates of metabolic reactions. The following table summarizes hypothetical, yet representative, quantitative flux data for key nitrogen metabolic pathways, illustrating the type of comparative data generated. The experimental data is representative of what would be obtained from a ¹⁵N-labeling study, while the FBA data is derived from a computational simulation with an objective function of maximizing biomass production.

Reaction Metabolic Pathway ¹⁵N-MFA Flux (mmol/gDW/hr) FBA Predicted Flux (mmol/gDW/hr)
Glutamate DehydrogenaseNitrogen Assimilation1.2 ± 0.11.1
Glutamine SynthetaseNitrogen Assimilation0.8 ± 0.050.75
Aspartate TransaminaseAmino Acid Metabolism0.5 ± 0.030.48
Alanine TransaminaseAmino Acid Metabolism0.3 ± 0.020.32
Carbamoyl Phosphate SynthetaseUrea Cycle / Pyrimidine Synthesis0.2 ± 0.010.19
Glycine Cleavage SystemOne-Carbon Metabolism0.15 ± 0.010.14

Note: The experimental values are presented with standard deviations to reflect measurement variability, whereas FBA provides a single optimal solution.

Experimental Protocol: ¹⁵N-Metabolic Flux Analysis

This protocol outlines the key steps for conducting a ¹⁵N-based metabolic flux analysis experiment in cell culture, based on established methodologies.[1]

1. Cell Culture and Media Preparation:

  • Culture cells in a standard, unlabeled medium to the desired cell density.

  • Prepare an experimental medium where the primary nitrogen source (e.g., ammonium chloride) is replaced with its ¹⁵N-labeled counterpart (e.g., [¹⁵N]H₄Cl). Ensure all other nutrient concentrations are identical to the standard medium.

2. Isotopic Labeling:

  • Switch the cells from the standard medium to the ¹⁵N-labeled medium.

  • Continue the culture for a duration sufficient to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant. This duration needs to be determined empirically for the specific cell line and growth conditions.

3. Metabolite Extraction:

  • Harvest the cells rapidly to quench metabolic activity. This is typically achieved by flash-freezing the cell pellet in liquid nitrogen.

  • Extract the intracellular metabolites using a cold solvent mixture, such as 80% methanol.

4. Analytical Measurement:

  • Analyze the metabolite extracts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopomer distributions of key metabolites.

5. Flux Calculation:

  • Utilize computational software (e.g., INCA, OpenFLUX) to fit the measured mass isotopomer distributions to a metabolic network model. This process estimates the intracellular metabolic fluxes that best explain the observed labeling patterns.

Computational Protocol: Flux Balance Analysis (FBA)

FBA is a computational method that uses a stoichiometric model of metabolism to predict flux distributions.

1. Model Reconstruction:

  • Obtain a genome-scale metabolic model of the organism or cell type of interest. These models are available in public databases.

2. Definition of Constraints:

  • Set constraints on the model based on known experimental conditions. This includes defining the composition of the in silico growth medium by setting the lower bounds of the corresponding exchange reactions to reflect nutrient availability. For example, the uptake rate of the primary nitrogen source would be constrained based on experimental measurements.

3. Objective Function:

  • Define an objective function to be optimized. For many applications, this is the biomass production rate, which is represented as a reaction in the model that consumes metabolic precursors in the appropriate ratios to synthesize new cellular components.

4. Flux Calculation:

  • Use a linear programming solver to calculate the flux distribution that maximizes the objective function subject to the defined constraints.

Visualization of Workflows and Pathways

To further clarify the methodologies and the underlying biological processes, the following diagrams are provided.

G cluster_exp ¹⁵N-Metabolic Flux Analysis cluster_comp Flux Balance Analysis Cell Culture Cell Culture Isotopic Labeling Isotopic Labeling Cell Culture->Isotopic Labeling Metabolite Extraction Metabolite Extraction Isotopic Labeling->Metabolite Extraction MS/NMR Analysis MS/NMR Analysis Metabolite Extraction->MS/NMR Analysis Flux Calculation (Software) Flux Calculation (Software) MS/NMR Analysis->Flux Calculation (Software) Flux Map Flux Map Flux Calculation (Software)->Flux Map Experimental Metabolic Model Metabolic Model Define Constraints Define Constraints Metabolic Model->Define Constraints Set Objective Function Set Objective Function Define Constraints->Set Objective Function Linear Programming Linear Programming Set Objective Function->Linear Programming Linear Programming->Flux Map Computational

A comparison of the experimental and computational workflows.

G 15N-Ammonium 15N-Ammonium Glutamate Glutamate 15N-Ammonium->Glutamate GDH Glutamine Glutamine Glutamate->Glutamine GS Other Amino Acids Other Amino Acids Glutamate->Other Amino Acids Transaminases Glutamine->Other Amino Acids Nucleotides Nucleotides Glutamine->Nucleotides Urea Cycle Urea Cycle Glutamine->Urea Cycle

A simplified diagram of central nitrogen metabolism.

Concluding Remarks

Both ¹⁵N-based MFA and FBA are powerful tools for investigating cellular metabolism. The experimental approach provides a direct measurement of metabolic fluxes under specific conditions, capturing the integrated response of the cell. However, it is resource-intensive and requires specialized equipment and expertise. In contrast, FBA is a cost-effective in silico method that can rapidly explore a wide range of perturbations. Its accuracy, however, is dependent on the quality of the underlying metabolic model and the definition of the objective function.

The choice between these methods depends on the specific research question. For precise quantification of fluxes in a defined experimental system, ¹⁵N-MFA is the gold standard. For high-throughput screening of metabolic engineering targets or for generating hypotheses about metabolic responses, FBA is an invaluable tool. Often, the most powerful approach is to use these methods in a complementary manner, where FBA is used to generate predictions that are then validated and refined using targeted isotope-based flux analysis.

References

Confirming Inosine-15N4 Incorporation into RNA: A Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the study of RNA modifications and therapeutics, the precise confirmation of nucleoside analogue incorporation is paramount. This guide provides a comparative overview of three orthogonal methods for verifying the incorporation of Inosine-15N4 into RNA: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chemical Labeling with Acrylonitrile-based Reagents. Each method offers distinct advantages and provides complementary data to ensure the robust validation of your experimental outcomes.

Comparison of Orthogonal Methods

The following table summarizes the key performance characteristics of the three methods, offering a clear comparison to aid in the selection of the most appropriate technique for your research needs.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) SpectroscopyChemical Labeling (Acrylonitrile-based)
Principle Separation of digested nucleosides by chromatography followed by mass-to-charge ratio analysis for identification and quantification.Detection of nuclear spin properties of isotopes in a magnetic field to provide structural and quantitative information.Covalent modification of inosine with a chemical probe, enabling indirect detection through various downstream applications.
Sample Type Purified RNAPurified 15N-labeled RNAPurified RNA
Sample Preparation Enzymatic digestion of RNA to single nucleosides.Intact RNA in solution.Chemical reaction with acrylonitrile reagent.
Primary Output Mass chromatograms and fragmentation spectra.2D correlation spectra (e.g., 1H-15N HSQC).Varies by downstream application (e.g., gel electrophoresis bands, sequencing data).
Quantitative Capability Highly quantitative with the use of stable isotope-labeled internal standards. Limits of quantification can reach the low femtomole range[1].Quantitative, but generally less sensitive than LC-MS/MS.Semi-quantitative to quantitative, depending on the downstream detection method.
Structural Information Provides mass and fragmentation patterns, confirming the elemental composition.Provides detailed information on the chemical environment and conformation of the labeled nucleoside within the RNA molecule.Indirectly confirms the presence of inosine.
Throughput High-throughput capabilities.Lower throughput due to longer acquisition times.Moderate throughput.
Strengths High sensitivity, specificity, and excellent for quantification[1][2].Provides detailed structural and dynamic information in the context of the intact RNA molecule.High selectivity for inosine; can be coupled with various downstream detection methods[3][4].
Limitations Destructive to the RNA sample; provides no information on the position of the modification within the full-length RNA.Requires larger amounts of highly purified, isotopically labeled sample; potential for spectral overlap in large RNA molecules.Indirect detection method; potential for side reactions with other modified nucleosides.

Experimental Protocols

Detailed methodologies for each of the key experimental approaches are provided below.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides a highly sensitive and quantitative approach to confirm the incorporation of this compound by analyzing the constituent nucleosides of the RNA.

1. Enzymatic Digestion of RNA to Nucleosides:

  • Materials:

    • Purified RNA sample containing potential this compound

    • Nuclease P1

    • Bacterial Alkaline Phosphatase (BAP)

    • 200 mM HEPES buffer (pH 7.0)

    • RNase-free water

  • Procedure:

    • In an RNase-free microcentrifuge tube, combine up to 2.5 µg of the RNA sample with 2 µL of Nuclease P1 solution (0.5 U/µL), 0.5 µL of BAP, and 2.5 µL of 200 mM HEPES (pH 7.0).

    • Bring the total volume to 25 µL with RNase-free water.

    • Incubate the reaction mixture at 37°C for 3 hours. For RNAs that may contain 2'-O-methylated nucleosides, the digestion time can be extended up to 24 hours to ensure complete digestion.

    • The digested sample containing a mixture of nucleosides is now ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Instrumentation: A triple quadrupole tandem mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Chromatography:

    • Column: A reversed-phase C18 column suitable for nucleoside analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to separate the nucleosides.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Unlabeled Inosine: Monitor the transition of the precursor ion (m/z) to a specific product ion.

      • This compound: Monitor the transition of the precursor ion (m/z, which will be shifted by +4 Da compared to unlabeled inosine) to its corresponding product ion. The fragmentation of the nucleoside will result in the loss of the ribose moiety, leaving the labeled nucleobase.

  • Quantification:

    • Generate a standard curve using a known concentration range of an this compound standard.

    • Spike a known amount of a stable isotope-labeled internal standard (e.g., 13C-labeled adenosine) into both the samples and standards for accurate quantification.

    • Calculate the amount of this compound in the sample by comparing its peak area to the standard curve.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output RNA_Sample RNA with this compound Digestion Enzymatic Digestion (Nuclease P1, BAP) RNA_Sample->Digestion Nucleosides Nucleoside Mixture Digestion->Nucleosides HPLC HPLC Separation Nucleosides->HPLC MS Tandem Mass Spectrometry (MRM Detection) HPLC->MS Data Data Analysis MS->Data Quantification Quantification of This compound Data->Quantification

LC-MS/MS Workflow for this compound Analysis
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the incorporation of this compound and its environment within the intact RNA molecule.

1. RNA Sample Preparation:

  • Materials:

    • Lyophilized 15N-labeled RNA sample

    • NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl)

    • D2O

  • Procedure:

    • Dissolve the lyophilized 15N-labeled RNA sample in the NMR buffer to a final concentration of 0.1-1.0 mM.

    • For experiments observing non-exchangeable protons, lyophilize the sample and resuspend in 99.9% D2O. For observing exchangeable imino protons, resuspend in a 90% H2O/10% D2O mixture.

    • Transfer the sample to a clean NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • Experiment: 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy.

  • Parameters:

    • Acquire a 2D 1H-15N HSQC spectrum. The 1H dimension will show the chemical shifts of protons directly attached to 15N atoms, and the 15N dimension will show the chemical shifts of the 15N atoms.

    • The presence of cross-peaks in the spectrum at the expected chemical shifts for the imino and amino protons of inosine will confirm its incorporation. The expected 15N chemical shifts for inosine will differ from those of the canonical bases.

3. Data Analysis:

  • Process the 2D NMR data using appropriate software (e.g., TopSpin, NMRPipe).

  • Analyze the 1H-15N HSQC spectrum for cross-peaks corresponding to the N1-H, N7, and exocyclic amino protons of the incorporated inosine.

  • The chemical shifts of these nuclei will be sensitive to the local structure of the RNA, providing conformational information.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Labeled_RNA 15N-labeled RNA Buffer_Exchange Buffer Exchange (H2O/D2O) Labeled_RNA->Buffer_Exchange NMR_Sample RNA in NMR Tube Buffer_Exchange->NMR_Sample NMR_Spectrometer NMR Spectrometer NMR_Sample->NMR_Spectrometer HSQC_Experiment 2D 1H-15N HSQC NMR_Spectrometer->HSQC_Experiment Data_Processing Data Processing HSQC_Experiment->Data_Processing Confirmation Structural Confirmation of This compound Incorporation Data_Processing->Confirmation

NMR Spectroscopy Workflow for this compound Analysis
Method 3: Chemical Labeling with Acrylonitrile-based Reagents

This method offers a selective way to covalently modify inosine, allowing for its indirect detection and potential enrichment.

1. Inosine Labeling:

  • Materials:

    • Purified RNA sample

    • Acrylonitrile or a derivative (e.g., a biotin- or fluorophore-conjugated version)

    • Reaction buffer (e.g., sodium phosphate buffer, pH 8.0)

  • Procedure:

    • Incubate the RNA sample with the acrylonitrile-based reagent in the reaction buffer. The reaction is typically carried out at a slightly alkaline pH to facilitate the Michael addition to the N1 position of inosine.

    • The reaction time and temperature will depend on the specific reagent used and should be optimized.

    • Purify the labeled RNA from the excess reagent using a suitable method, such as ethanol precipitation or size-exclusion chromatography.

2. Downstream Detection:

  • Reverse Transcription Stop: The bulky adduct on the inosine can cause reverse transcriptase to stall or dissociate, leading to a truncated cDNA product. This can be visualized on a denaturing polyacrylamide gel.

  • Affinity Enrichment: If a biotin-conjugated acrylonitrile reagent is used, the labeled RNA can be enriched using streptavidin-coated beads. The enriched RNA can then be quantified by RT-qPCR or analyzed by sequencing.

  • Fluorescence Detection: If a fluorophore-conjugated reagent is used, the labeled RNA can be detected by fluorescence imaging of a gel or by flow cytometry.

Chemical_Labeling_Workflow cluster_labeling Labeling cluster_detection Detection cluster_output Output RNA_Sample RNA with Inosine Labeling_Reaction Reaction with Acrylonitrile Reagent RNA_Sample->Labeling_Reaction Labeled_RNA Labeled RNA Labeling_Reaction->Labeled_RNA Downstream_Application Downstream Application Labeled_RNA->Downstream_Application RT_Stop Reverse Transcription Stop Downstream_Application->RT_Stop Affinity_Enrichment Affinity Enrichment Downstream_Application->Affinity_Enrichment Fluorescence Fluorescence Detection Downstream_Application->Fluorescence Confirmation Confirmation of Inosine Presence RT_Stop->Confirmation Affinity_Enrichment->Confirmation Fluorescence->Confirmation

Chemical Labeling Workflow for Inosine Detection

Conclusion

The confirmation of this compound incorporation into RNA is a critical step in various research and development endeavors. By employing a combination of orthogonal methods—LC-MS/MS for sensitive quantification, NMR spectroscopy for detailed structural validation, and chemical labeling for selective detection—researchers can achieve a high degree of confidence in their results. The choice of method will depend on the specific experimental goals, available resources, and the level of detail required. Utilizing at least two of these orthogonal approaches is highly recommended to ensure the accuracy and reliability of the findings.

References

A Comparative Analysis of Inosine-15N4 Quantification Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, the precise and accurate quantification of endogenous molecules and their isotopically labeled analogues is paramount for pharmacokinetic studies, metabolomics, and clinical diagnostics. Inosine-15N4, a stable isotope-labeled version of the naturally occurring purine nucleoside inosine, serves as an ideal internal standard for mass spectrometry-based quantification.[1] This guide provides a comparative overview of the methodologies employed for the quantification of this compound, offering a framework for inter-laboratory comparison and validation.

Stable isotope-labeled internal standards are crucial for correcting variations in sample preparation and matrix effects in quantitative LC-MS/MS analysis.[2][3] The use of a stable isotope-labeled internal standard like this compound is the most widely used approach to normalize for variability during sample quantification.[4]

While a direct inter-laboratory comparison study for this compound quantification was not publicly available at the time of this review, this guide synthesizes data from validated methods for inosine and other small molecules using similar analytical techniques. The presented data serves as a benchmark for what researchers can expect in terms of analytical performance.

Quantitative Performance Data

The following table summarizes typical performance characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of nucleosides like inosine in biological matrices. These values are indicative of the performance laboratories should aim to achieve.

Parameter Method A: SPE-HPLC-MS/MS Method B: UPLC/MS/MS Method C: RP-HPLC
Linearity (r²) >0.999[5]≥ 0.99>0.999
Lower Limit of Quantification (LLOQ) 28.5 ng/mLNot Specified0.71 µg/ml
Limit of Detection (LOD) Not SpecifiedNot Specified0.23 µg/ml
Intra-day Precision (%CV) < 10%1.7% to 16%< 2%
Inter-day Precision (%CV) < 10%1.7% to 16%< 2%
Accuracy (% Recovery) 96.9% - 103.8%-11.5% to 14.7% (%deviation)99.97 ± 0.03%
Extraction Recovery 98.9% - 102.3%Not SpecifiedNot Specified

Experimental Protocols

The accurate quantification of this compound is highly dependent on the meticulous execution of the experimental protocol. Below are detailed methodologies commonly employed.

Method A: Solid-Phase Extraction (SPE) coupled with HPLC-MS/MS

This method is recognized for its ability to produce clean extracts, thereby reducing matrix effects and improving sensitivity.

  • Sample Preparation :

    • To 250 µL of human plasma, add 25 µL of this compound internal standard solution.

    • Add 250 µL of 4.25% phosphoric acid solution and vortex to mix.

    • The mixed solution is then loaded onto an activated HLB (Hydrophilic-Lipophilic Balance) solid-phase extraction column.

    • The column is washed, and the analyte is eluted with a suitable solvent (e.g., methanol).

    • The eluant is collected, evaporated to dryness, and reconstituted in the mobile phase for analysis.

  • Chromatographic Conditions :

    • Column : A C18 reverse-phase column is typically used.

    • Mobile Phase : A gradient of 0.1% formic acid in water and methanol is common.

    • Flow Rate : Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume : 5-20 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

    • Scan Type : Multiple Reaction Monitoring (MRM).

    • Ion Transitions : For inosine, the transition m/z 269.1 → 137.1 is monitored. For this compound, the corresponding shifted m/z would be monitored.

Method B: Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS

UPLC offers higher resolution and faster analysis times compared to traditional HPLC.

  • Sample Preparation :

    • Cell lysates or plasma samples are subjected to protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol).

    • The mixture is vortexed and centrifuged at high speed to pellet the precipitated proteins.

    • The supernatant is collected, and an aliquot is directly injected into the UPLC system or after a dilution step.

  • Chromatographic Conditions :

    • Column : A sub-2 µm particle size column (e.g., Acquity UPLC HSS T3).

    • Mobile Phase : Similar to HPLC, often a gradient of water and methanol with 0.1% formic acid.

    • Flow Rate : Typically higher than HPLC, in the range of 0.4-0.8 mL/min.

  • Mass Spectrometry Conditions :

    • Identical to those used in HPLC-MS/MS, with MRM being the preferred scan mode for quantification.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound using an LC-MS/MS-based method.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Cells) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Extraction (SPE or Protein Precipitation) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation Chromatographic Separation (LC) Evap_Recon->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Concentration Determine Concentration via Calibration Curve Ratio_Calculation->Concentration

Caption: A typical workflow for this compound quantification.

Inosine Metabolic Pathway

This diagram shows the central role of inosine in purine metabolism.

Inosine Metabolic Pathway AMP AMP IMP IMP AMP->IMP Inosine Inosine IMP->Inosine 5'-Nucleotidase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase Adenosine Adenosine Adenosine->Inosine Adenosine Deaminase

Caption: Simplified metabolic pathway of inosine.

Inter-Laboratory Comparison Considerations

An inter-laboratory comparison, also known as a proficiency test, is essential for assessing the comparability and reliability of analytical methods across different laboratories. For this compound quantification, such a study would involve the distribution of identical, blind samples to participating labs.

Key Comparison Metrics:

  • Bias : The closeness of the mean test result to an accepted reference value.

  • Precision : The closeness of agreement between independent test results obtained under stipulated conditions (repeatability and reproducibility).

  • Z-scores : A statistical measure of a laboratory's performance, calculated using the assigned value and the proficiency testing standard deviation.

Acceptance Criteria:

For bioanalytical method cross-validation, a common acceptance criterion is that for at least two-thirds of the samples, the percent difference between the results from two methods (or two labs) should be within ±20% of their mean.

Conclusion

References

Safety Operating Guide

Navigating the Disposal of Inosine-15N4: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like Inosine-15N4 are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a stable isotope-labeled nucleoside. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. The compound is typically a white to off-white solid powder.[1][2] While it is not classified as a hazardous substance, good laboratory practices should always be observed.[3]

Personal Protective Equipment (PPE):

  • Wear appropriate protective eyewear, gloves, and a lab coat.

  • In case of dust formation, use a NIOSH-approved respirator.

Handling:

  • Avoid dust formation.[4]

  • Ensure adequate ventilation at all times.[4]

  • Wash hands thoroughly after handling.

First-Aid Measures:

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

  • In case of eye contact: Flush eyes with water as a precaution.

  • In case of ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, a stable isotope-labeled compound, is less complex than that of radioactive-labeled substances. Generally, it can be handled as a standard chemical waste, but with careful consideration of its form (solid vs. solution) and local regulations.

Step 1: Waste Identification and Segregation

  • Identify the waste as non-radioactive, stable isotope-labeled chemical waste.

  • Do not mix this compound waste with radioactive waste or other incompatible chemical waste streams.

Step 2: Containment

  • Solid Waste: Collect unused solid this compound and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container suitable for chemical waste.

  • Liquid Waste (Solutions): If this compound is in a solution, collect it in a sealed, leak-proof container. The container must be compatible with the solvent used. Label the container clearly with its contents, including the solvent and the presence of this compound.

Step 3: Labeling

  • Label the waste container with "Non-Hazardous Chemical Waste," the name "this compound," and any other components of the waste (e.g., solvents). Accurate labeling is crucial for proper disposal by waste management professionals.

Step 4: Storage

  • Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

Step 5: Professional Disposal

  • The primary recommendation for the disposal of this compound is to engage a licensed professional waste disposal service.

  • Waste materials should be disposed of in accordance with federal, state, and local environmental control regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.

Summary of Safety and Disposal Information

ParameterGuidelineCitation
Physical Form White to off-white solid powder
Hazard Classification Not classified as hazardous
Personal Protective Equipment Safety glasses, gloves, lab coat
Handling Precautions Avoid dust formation, use in a well-ventilated area
Primary Disposal Method Contact a licensed professional waste disposal service
Waste Segregation Do not mix with radioactive or incompatible waste
Regulatory Compliance Adhere to federal, state, and local regulations

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start Start cluster_assessment Waste Assessment cluster_containment Containment & Labeling cluster_disposal Final Disposal Start This compound Waste Generated Is_Solid Is the waste solid or contaminated solid material? Start->Is_Solid Is_Liquid Is the waste a solution? Is_Solid->Is_Liquid No Solid_Container Collect in a labeled, sealed container for solid chemical waste. Is_Solid->Solid_Container Yes Liquid_Container Collect in a labeled, sealed, leak-proof container for liquid chemical waste. Is_Liquid->Liquid_Container Yes Store Store in designated waste accumulation area. Solid_Container->Store Liquid_Container->Store Dispose Arrange for pickup by a licensed waste disposal service. Store->Dispose

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.

References

Essential Safety and Logistical Information for Handling Inosine-15N4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the proper handling, use, and disposal of Inosine-15N4. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment and maintain the integrity of their experiments.

Operational Plan: Safe Handling and Storage

This compound, a stable isotope-labeled nucleoside, requires careful handling to prevent contamination and ensure researcher safety. While Inosine itself is not classified as a hazardous substance, standard laboratory precautions should always be observed.[1][2]

Personal Protective Equipment (PPE):

A risk assessment of the specific laboratory tasks should be conducted to determine the appropriate level of PPE.[3] However, the following are the minimum requirements for handling this compound:

  • Eye Protection: Safety glasses with side shields are mandatory to protect against splashes or airborne particles.[2][3] For tasks with a higher splash risk, a face shield should be worn in addition to safety glasses or goggles.

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact. It is recommended to use double gloves, especially when handling the compound for extended periods. Gloves should be changed regularly, at least every 30 to 60 minutes, or immediately if they become contaminated or damaged.

  • Protective Clothing: A laboratory coat is required to protect street clothes from contamination. Long pants and closed-toe shoes must be worn at all times in the laboratory.

  • Respiratory Protection: If there is a potential for generating dust (e.g., when weighing the solid compound), a particulate filter respirator (e.g., N95 or P1) should be used.

Engineering Controls:

  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood or a biological safety cabinet is recommended.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering the bench with absorbent paper.

  • Weighing: If weighing the solid form, do so in a fume hood or a balance enclosure to minimize dust inhalation.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing. If using water as a solvent, it may require ultrasonic and warming to fully dissolve. For cell culture or in vivo use, the solution should be sterile filtered through a 0.22 µm filter.

  • General Hygiene: Avoid hand-to-mouth contact. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Keep the compound away from food, drink, and animal feedingstuffs.

Storage:

  • Solid Form: Store the powdered this compound at -20°C for long-term storage (up to 3 years). It can be stored at 4°C for up to 2 years.

  • In Solvent: Once dissolved, store the solution at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the solution to prevent repeated freeze-thaw cycles.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

  • Unused Compound: Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be placed in a designated chemical waste container.

  • Spills: In the event of a spill, cover the area with an absorbent material. Mechanically collect the absorbed material and place it in a sealed container for chemical waste disposal. Ventilate the area of the spill.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₁₀H₁₂¹⁵N₄O₅
Molecular Weight 272.20 g/mol
Appearance White to off-white solid
Storage (Solid) -20°C (3 years), 4°C (2 years)
Storage (In Solvent) -80°C (6 months), -20°C (1 month)
Solubility Soluble in H₂O at 10 mg/mL (requires ultrasonic and warming)
Incompatible Materials Strong oxidizing agents
Hazardous Combustion Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂)

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound.

Materials:

  • This compound (solid)

  • Nuclease-free water

  • Vortex mixer

  • Ultrasonic bath or water bath

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. For example, to make 1 mL of a 10 mM solution, you will need 2.722 mg of this compound.

  • Weigh the Compound: In a chemical fume hood or balance enclosure, carefully weigh the calculated amount of this compound into a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of nuclease-free water to the microcentrifuge tube.

  • Dissolve: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, use an ultrasonic bath or warm the solution in a water bath to aid dissolution.

  • Sterile Filtration: If the solution will be used in cell culture or other sterile applications, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube or cryovial.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Visualizations

G Figure 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace (Absorbent Paper) prep_ppe->prep_workspace weigh Weigh Solid this compound prep_workspace->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve dispose_waste Dispose of Contaminated Materials weigh->dispose_waste sterile_filter Sterile Filter (if required) dissolve->sterile_filter dissolve->dispose_waste aliquot Aliquot into Single-Use Volumes sterile_filter->aliquot sterile_filter->dispose_waste store Store at -20°C or -80°C aliquot->store dispose_unused Dispose of Unused Compound store->dispose_unused

Caption: Workflow for the safe handling and preparation of this compound solutions.

G Figure 2: Personal Protective Equipment for this compound cluster_ppe Required Personal Protective Equipment cluster_additional_ppe Task-Specific PPE ppe_core Core PPE lab_coat Lab Coat ppe_core->lab_coat gloves Nitrile Gloves (Double Recommended) ppe_core->gloves eye_protection Safety Glasses with Side Shields ppe_core->eye_protection closed_shoes Closed-Toe Shoes ppe_core->closed_shoes ppe_additional Additional PPE (Task-Dependent) respirator Particulate Respirator (for dust) ppe_additional->respirator face_shield Face Shield (for splash hazard) ppe_additional->face_shield

Caption: Recommended Personal Protective Equipment for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.